(1-(Methylsulfonyl)piperidin-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The piperidine and piperazine rings provide a basic nitrogen atom, which could be involved in hydrogen bonding. The thiophene and thiazole rings are aromatic and could participate in pi-pi stacking interactions. The methylsulfonyl group is a polar, electron-withdrawing group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the basic nitrogen atoms in the piperidine and piperazine rings could potentially be protonated under acidic conditions. The thiophene and thiazole rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms and the sulfone group would likely make the compound polar and potentially soluble in water. The compound’s melting point, boiling point, and other physical properties could not be determined from the available information .Scientific Research Applications
Medicinal Chemistry and Drug Design
The piperidine moiety in this compound makes it a valuable building block for drug development. Researchers have explored its potential as a scaffold for designing novel pharmaceuticals. By functionalizing different positions on the piperidine ring, scientists can create diverse libraries of compounds for screening against various diseases .
Anticancer Agents
The combination of piperidine and thiazole/thiophene rings in this compound suggests potential anticancer activity. Researchers have investigated derivatives of similar structures for their ability to inhibit cancer cell growth. Further studies could explore the specific mechanisms by which this compound affects cancer cells .
Neurological Disorders
Given the central nervous system’s sensitivity to piperidine-containing compounds, this molecule might have implications for neurological disorders. Researchers could explore its interactions with neurotransmitter receptors or its potential as a neuroprotective agent .
Anti-Inflammatory Properties
The presence of the thiazole ring hints at anti-inflammatory potential. Researchers could investigate whether this compound modulates inflammatory pathways or targets specific enzymes involved in inflammation .
Antiviral Activity
Piperidine derivatives have been studied as antiviral agents. Researchers might explore whether this compound exhibits activity against specific viruses, such as HIV or influenza. In vitro and in vivo assays could provide valuable insights .
Spiro Compounds
The spiro structure formed by the piperidine and thiazole rings is intriguing. Researchers could investigate its stability, reactivity, and potential applications in materials science or catalysis .
Safety and Hazards
Future Directions
Mechanism of Action
The compound also contains a thiophene and a thiazole ring. Compounds containing these moieties have been reported to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . .
The compound’s pharmacokinetics, such as its absorption, distribution, metabolism, and excretion (ADME) properties, would also be influenced by its overall structure and physicochemical properties. Factors such as lipophilicity, molecular size, and the presence of functional groups that can undergo metabolic transformations could all impact the compound’s pharmacokinetics .
properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S3/c1-28(24,25)22-5-2-14(3-6-22)17(23)20-7-9-21(10-8-20)18-19-16(13-27-18)15-4-11-26-12-15/h4,11-14H,2-3,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKZVJJDGQAKGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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